cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.: 735275-06-6
Cat. No.: VC3058771
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735275-06-6 |
|---|---|
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | 3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19) |
| Standard InChI Key | JHRSKEGQMKSWEL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with specific stereochemistry indicated by its cis configuration. The compound is identified by the CAS number 735275-06-6 and demonstrates a well-defined molecular structure with implications for its reactivity and potential applications. The compound belongs to the broader class of substituted cyclohexane carboxylic acids with an attached phenyl group via an oxoethyl linker, giving it distinctive chemical characteristics.
Basic Chemical Properties
The fundamental properties of this compound are essential for understanding its behavior in various chemical environments and potential applications. The compound exhibits both acidic properties due to its carboxylic acid group and ketone functionality, making it versatile in organic reactions. The specific stereochemistry indicated by the rel-(1R,3S) configuration suggests that the compound has defined optical properties that can be significant in stereoselective synthesis .
Table 1: Basic Properties of cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 735275-06-6 |
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | 3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Alternative Name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid |
| Standard InChI | InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19) |
| Standard InChIKey | JHRSKEGQMKSWEL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O |
| PubChem Compound ID | 53436303 |
Structural Characteristics
The molecular structure of cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid features a cyclohexane ring with a carboxylic acid functional group at position 1 and a 2-(3-methylphenyl)-2-oxoethyl side chain at position 3. The cis configuration refers to the stereochemical relationship between these two substituents, indicating they are on the same side of the cyclohexane ring plane. This specific stereochemistry is crucial for its potential applications in stereoselective synthesis and pharmaceutical research .
Comparative Analysis with Related Compounds
Understanding the relationship between cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid and its structural analogs provides valuable insights into the broader family of compounds and their potential applications. Several related compounds differ primarily in the position of substitution on the cyclohexane ring, offering a spectrum of properties and potential uses.
Structural Isomers
The positioning of the 2-(3-methylphenyl)-2-oxoethyl side chain on the cyclohexane ring creates different positional isomers with distinct properties and potentially different biological activities. These variations can significantly affect the compound's behavior in chemical reactions and biological systems .
Table 2: Comparison of Structural Isomers
| Position | Compound Name | CAS Number | InChIKey | Molecular Weight |
|---|---|---|---|---|
| 2-position | cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 735274-71-2 | Not available | 260.33 g/mol |
| 3-position | cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | 735275-06-6 | JHRSKEGQMKSWEL-UHFFFAOYSA-N | 260.33 g/mol |
| 4-position | cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | 735275-76-0 | LQEPLZMZOHBRGP-UHFFFAOYSA-N | 260.33 g/mol |
Applications and Research Findings
While specific research on cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid appears limited in the current literature, its applications can be inferred from those of similar compounds and its structural features.
Role as Chemical Intermediate
This compound is primarily used in research settings as a building block or intermediate in the synthesis of more complex molecules. Its well-defined stereochemistry and functional groups make it valuable in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The carboxylic acid group provides a reactive handle for further modifications, such as esterification, amide formation, or reduction to alcohols.
Future Research Directions
Gaps in Current Knowledge
Several areas warrant further investigation regarding cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid:
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Detailed structure-activity relationships comparing the biological activities of the 2-, 3-, and 4-positional isomers
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Optimization of synthetic routes to improve yield and stereoselectivity
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Exploration of novel applications beyond its current use as a synthetic intermediate
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Investigation of potential pharmacological activities and mechanism of action studies
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Development of derivatives with enhanced properties for specific applications
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